molecular formula C21H19N3O2 B2941115 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034593-38-7

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2941115
CAS No.: 2034593-38-7
M. Wt: 345.402
InChI Key: WZWGZBALRUNGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a multifunctional acetamide derivative featuring:

  • A naphthalen-1-yl group attached to the acetamide core.
  • An ethyl linker substituted with furan-2-yl (oxygen-containing heterocycle) and 1H-pyrazol-1-yl (nitrogen-containing heterocycle) moieties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(14-17-8-3-7-16-6-1-2-9-18(16)17)22-15-19(20-10-4-13-26-20)24-12-5-11-23-24/h1-13,19H,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGZBALRUNGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Furan moiety : A five-membered aromatic ring with oxygen.
  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Naphthalene core : A polycyclic aromatic hydrocarbon structure.

The molecular formula is C18H18N4OC_{18}H_{18}N_{4}O, with a molecular weight of approximately 306.36 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, highlighting strong antibacterial potential .
  • Activity against biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

Preliminary studies suggest that compounds in this class may possess anticancer properties. The mechanisms are believed to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in tumor growth.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Human Neutrophil Elastase (HNE) : Plays a crucial role in inflammatory processes. Inhibition of HNE can be beneficial in treating chronic inflammatory diseases such as COPD.

Synergistic Effects

Notably, some derivatives have shown synergistic effects when combined with existing antibiotics, enhancing their efficacy and reducing resistance development .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of pyrazole derivatives were synthesized and tested for antimicrobial activity.
    • Compound 7b exhibited the highest activity with MIC values indicating potent bactericidal effects against Gram-positive bacteria .
  • Enzyme Inhibition Study :
    • In vitro assays demonstrated that certain derivatives inhibited DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase, indicating potential as therapeutic agents for bacterial infections .

Comparative Analysis

A comparative table of similar compounds and their biological activities is provided below:

Compound NameStructural FeaturesBiological Activity
N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazoleThiophene instead of furanSimilar inhibitory activity against elastase
N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazoleMethylated furan ringAntimicrobial properties
4-methylthiazole derivativesCore thiazole structureAntimicrobial and anticancer activities

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound's structural features facilitate binding to enzymes and receptors involved in inflammatory responses and microbial resistance.
  • Cellular Uptake : Enhanced lipophilicity from the naphthalene moiety may improve cellular uptake, increasing bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound uniquely combines furan and pyrazole , whereas analogs like 6a and 6m () feature triazoles. Triazole-containing compounds are often synthesized via CuAAC, while pyrazole derivatives (e.g., ) may involve Vilsmeier formylation or cyclization .
  • Substituent Effects : The naphthalen-1-yl group is common across analogs, but its connectivity varies. For example, 6a and 6m have naphthalen-1-yloxy methylene linkers, whereas the target compound directly attaches naphthalene to the acetamide core.

Physicochemical and Spectroscopic Characterization

  • IR/NMR Trends: C=O Stretching: All acetamide derivatives show strong IR absorption near 1670–1680 cm⁻¹ (C=O stretch) . Aromatic Protons: ¹H NMR signals for naphthalene protons typically appear as multiplets in δ 7.20–8.40 ppm (e.g., 6b, ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.